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Abstract

Koumidine is a naturally occurring monoterpenoid indole alkaloid isolated from plants of the
genus Gelsemium, notably Gelsemium elegans. As a member of the sarpagine class of
alkaloids, it possesses a complex, caged, polycyclic structure that has intrigued synthetic
chemists and pharmacologists alike. This document provides a comprehensive technical
overview of the chemical structure of Koumidine, including its physicochemical properties,
spectroscopic data, and detailed experimental protocols for its isolation and total synthesis. It is
intended to serve as a core reference for researchers engaged in natural product chemistry,
medicinal chemistry, and drug development.

Chemical Structure and Identification

Koumidine is characterized by a rigid pentacyclic framework. Structurally, it belongs to the
sarpagine-type alkaloids, which feature an exocyclic (Z2)-ethylidene side chain and a cage-like
scaffold composed of an indole-fused azabicyclo[3.3.1]Jnonane and an azabicyclo[2.2.2]octane
substructure.[1][2]

The definitive chemical identity of Koumidine is established by the following identifiers:
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Identifier Value

[(1S,12S,13S,14S,157)-15-ethylidene-3,17-
IUPAC Name diazapentacyclo[12.3.1.02,10,04,°.012,17]octadeca
-2(10),4,6,8-tetraen-13-yllmethanol

Molecular Formula C19H22N20

C/C=C/1\CN2[C@H]3C[C@H]1--INVALID-LINK-

SMILES
-CO
InChl=1S/C19H22N20/c1-2-11-9-21-17-8-14-
o 12-5-3-4-6-16(12)20-19(14)18(21)7-
n
13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-
10H2,1H3/b11-2+/t13-,15+,17+,18+/m1/s1
InChiKey VXTDUGOBAOLMED-CPEJFPLXSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Koumidine is
presented below. While comprehensive H and 13C NMR data tables are not readily available in
the public literature, LC-MS data has been reported.

Table 2.1: Physicochemical Properties of Koumidine

Property Value Source

Molecular Weight 294.4 g/mol PubChem CID: 44584550
Exact Mass 294.173213330 Da PubChem CID: 44584550
Topological Polar Surface Area  39.3 A2 PubChem CID: 44584550
logP (Predicted) 2.1 PubChem CID: 44584550

| Natural Source | Gelsemium elegans, Gelsemium sempervirens | PubChem CID: 44584550 |

Table 2.2: LC-MS Data for Koumidine
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Parameter Value

Waters Acquity UPLC System; Waters
Xevo G2 Q-Tof

Instrumentation

lonization Mode ESI Positive

Precursor m/z 295.1804898

Precursor Adduct [M+H]*+

Retention Time 3.575733 min

Column Acquity BEH C18 (1.7 um, 2.1 mm x 100 mm)
Collision Energy 6V

Data sourced from PubChem CID: 44584550

Experimental Protocols
Isolation from Gelsemium elegans

Koumidine is a constituent of the plant Gelsemium elegans. While a specific protocol for the
preparative isolation of Koumidine is not widely published, a representative methodology can
be constructed based on established procedures for the separation of alkaloids from this
genus.[3]

Protocol Outline: Alkaloid Extraction and Isolation

» Drying and Pulverization: Air-dry the plant material (e.g., leaves and stems of G. elegans)
and grind into a fine powder.

» Acidic Extraction: Macerate the powdered material with an acidic aqueous solution (e.g.,
0.5% HCI) to protonate and solubilize the alkaloids. This is typically performed over 24-48
hours with agitation.

« Filtration and Basification: Filter the acidic extract to remove solid plant material. Basify the
filtrate to a pH of 9-10 with a base (e.g., NH4OH) to deprotonate the alkaloids, causing them
to precipitate or become extractable into an organic solvent.
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o Solvent Partitioning: Perform a liquid-liquid extraction of the basified aqueous solution with
an immiscible organic solvent, such as dichloromethane (CH2zCl2) or a chloroform-methanol
mixture. The alkaloids will partition into the organic layer.

o Crude Extract Preparation: Combine the organic layers and evaporate the solvent under
reduced pressure to yield the crude alkaloid extract.

o Chromatographic Purification: Subject the crude extract to a series of chromatographic
separations.

o Column Chromatography: Initially, use silica gel or alumina column chromatography with a
gradient elution system (e.g., cyclohexane-acetone, dichloromethane-methanol) to
fractionate the crude extract.

o Preparative HPLC: Further purify the fractions containing Koumidine using preparative
High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable
mobile phase (e.g., acetonitrile-water with a modifier like formic acid or TFA) to yield pure
Koumidine.
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Caption: Workflow for the Isolation of Koumidine.
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Total Synthesis

The complex architecture of Koumidine has made it a challenging target for total synthesis.
The strategy developed by the group of Tanja Gaich represents a modern approach to the
sarpagine alkaloid family, including Koumidine.[2][4][5]

Protocol Outline: Gaich Group's Synthetic Strategy (2019) This synthesis is noted for its gram-
scale production capability and its use of a key [5+2] cycloaddition reaction.[2][4]

o [5+2] Cycloaddition: The synthesis commences with a highly diastereoselective 1,3-dipolar
cycloaddition between a trans-2-methylene-1,3-dithiolane 1,3-dioxide and a 3-
oxidopyridinium species. This key step constructs the tropane scaffold, which forms the core
of the azabicyclic system.

 Intermediate Elaboration: The resulting cycloadduct undergoes a series of transformations to
introduce the necessary functional groups and stereocenters. This involves steps such as
reduction, protection, and functional group interconversions.

e Enol-Oxonium Cyclisation: A late-stage enol-oxonium cyclisation is employed to construct
the final hexacyclic cage framework of the sarpagine skeleton.

o Fischer Indole Synthesis: The indole moiety is introduced in a final step via a Fischer indole
synthesis using the appropriate phenylhydrazine precursor to complete the total synthesis of
Koumidine.[5]
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Caption: Key Stages in the Total Synthesis of Koumidine.
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Biological Context and Signaling Pathways

Koumidine belongs to the broader class of Gelsemium monoterpenoid indole alkaloids, which
are known to exhibit a wide range of significant pharmacological activities, including analgesic,
anti-tumor, anxiolytic, immunosuppressive, and anti-inflammatory effects.[1][2] While specific
signaling pathways for Koumidine are not extensively detailed, research on related alkaloids
like koumine and gelsemine suggests that members of this family can modulate key cellular
pathways. For instance, some Gelsemium alkaloids are known to be modulators of glycine
receptors (GlyRs) and may interact with pathways such as the Akt/mTOR and Wnt/B3-catenin
signaling cascades.[6] The potent bioactivity of this class of compounds underscores the
importance of Koumidine as a subject for further investigation in drug discovery.
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Caption: Classification and Bioactivities of Gelsemium Alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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